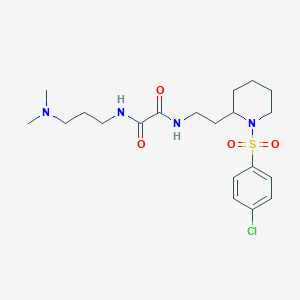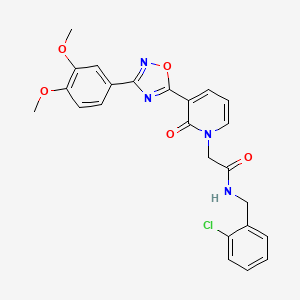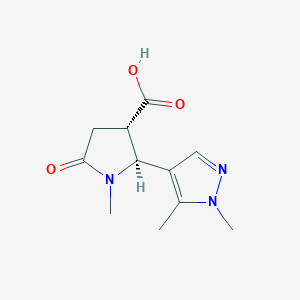![molecular formula C13H14ClN3OS B3016264 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide CAS No. 869346-73-6](/img/structure/B3016264.png)
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-chlorophenyl group suggests that the compound may exhibit interesting biological activities, as chlorinated aromatic compounds are often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized by converting aromatic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which were further reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide to obtain the target compounds . Another study reported the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid and proceeding through several steps including esterification, hydrazinolysis, and ring closure, followed by substitution at the thiol position . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Vibrational spectroscopy has been used to characterize similar molecules, providing insights into the molecular structure and the effects of substituents like chlorine on the geometry of the compound . The presence of the chlorophenyl group can influence the electronic distribution and the overall shape of the molecule, which can be crucial for its biological activity.
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be influenced by the substituents on the ring. For example, alkylation reactions have been used to synthesize various sulfanyl methyl imidazoles . The chlorophenyl group in the compound of interest could potentially participate in electrophilic aromatic substitution reactions, given the electron-withdrawing nature of the chlorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their substitution patterns. The presence of a sulfanyl group and a chlorophenyl ring suggests that the compound may have a moderate to high lipophilicity, which could affect its solubility and distribution in biological systems. The compound's reactivity towards enzymes and its potential as a ligand for metal ions could also be significant, as seen in related compounds that have been screened for biological activities such as acetylcholinesterase inhibition and antibacterial properties .
Scientific Research Applications
Antiprotozoal Activity
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide derivatives have shown significant antiprotozoal activity. A study by Pérez‐Villanueva et al. (2013) synthesized a series of such derivatives and found strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, a common drug for these parasites (Pérez‐Villanueva et al., 2013).
Antibacterial and Enzyme Inhibition Potential
Siddiqui et al. (2014) focused on the synthesis of N-substituted derivatives of this compound, demonstrating their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of the α-chymotrypsin enzyme. The research highlighted the antibacterial potential of these compounds, especially against S.typhi, K.pneumoniae, and S. aureus (Siddiqui et al., 2014).
Pharmacological Evaluation of Acetamide Derivatives
Nafeesa et al. (2017) synthesized and evaluated a new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The study found that these compounds showed antibacterial screening against certain bacterial strains and low potential against lipoxygenase (LOX) enzyme, providing valuable information about their cytotoxic behavior (Nafeesa et al., 2017).
Antifungal and Antimicrobial Activity
Anisetti et al. (2012) synthesized novel analogs of this compound, showing significant biological activity against standard strains of bacteria and fungi. This study contributes to the understanding of the antimicrobial and antifungal potential of these compounds (Anisetti et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-15-12(18)9-19-13-16-6-7-17(13)8-10-2-4-11(14)5-3-10/h2-7H,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFOYTWDHLVVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=CN1CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)


![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)


![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)
![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)


![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)